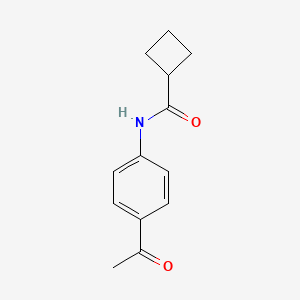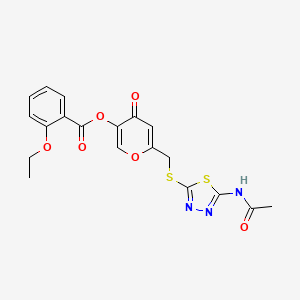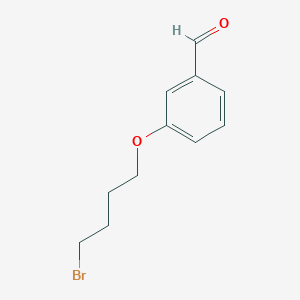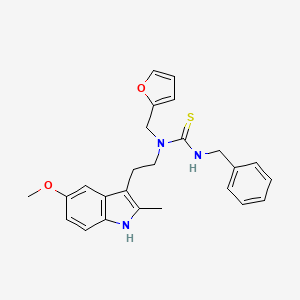
N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, commonly referred to as MPOC, is a chemical compound with potential applications in scientific research. MPOC is a heterocyclic organic compound that contains a piperazine ring, a pyrazine ring, and an oxadiazole ring. This compound has attracted the attention of researchers due to its unique structure and potential biological activities.
作用机制
The exact mechanism of action of MPOC is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in cells. MPOC has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
MPOC has been shown to have various biochemical and physiological effects in vitro. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential as an anticancer agent. MPOC has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which may contribute to its potential as an enzyme inhibitor.
实验室实验的优点和局限性
MPOC has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its structure is well-defined. MPOC also has potential applications in various scientific research fields, as discussed above. However, there are also limitations to the use of MPOC in laboratory experiments. The compound may have limited solubility in certain solvents, which may affect its activity. Additionally, the exact mechanism of action of MPOC is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on MPOC. One potential area of research is to further explore the compound's potential as an anticancer agent. This may involve studying the compound's effects on different types of cancer cells and exploring its potential as a combination therapy with other anticancer agents. Another potential area of research is to further explore the compound's potential as an enzyme inhibitor. This may involve studying the compound's effects on different enzymes and exploring its potential as a therapeutic agent for enzyme-related disorders. Additionally, further studies may be needed to fully understand the mechanism of action of MPOC and its potential applications in various scientific research fields.
合成方法
MPOC is synthesized by reacting 4-methylpiperazine, pyrazine-2-carboxylic acid, and thionyl chloride in the presence of triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride to form MPOC.
科学研究应用
MPOC has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. MPOC has also been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi.
属性
IUPAC Name |
N-(4-methylpiperazin-1-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-18-4-6-19(7-5-18)16-11(20)12-15-10(17-21-12)9-8-13-2-3-14-9/h2-3,8H,4-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRCYZSDBOFERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)

![ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)
![N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2757830.png)
![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)


![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)


![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)